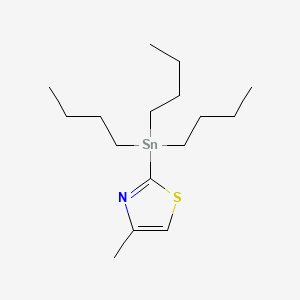










|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][C:7]1[N:8]=[CH:9][S:10][CH:11]=1.[CH2:12]([Sn:16](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH3:15].O>O1CCCC1>[CH3:6][C:7]1[N:8]=[C:9]([Sn:16]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:12][CH2:13][CH2:14][CH3:15])[S:10][CH:11]=1
|


|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CSC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at same temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at same temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed
|
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by alumina column chromatography (hexane)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1)[Sn](CCCC)(CCCC)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.76 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |